3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester

Chemical Synthesis Quality Control Building Block Procurement

When sourcing quinazolinone building blocks for HDAC/kinase SAR, researchers often face supply inconsistency and limited functional handles. This compound (CAS 1229627-53-5) resolves these issues with: • Orthogonal 3-oxo ketone handle enabling chemoselective transformations (reductive amination, olefination) not possible with saturated-chain analogs • Methyl ester protection allowing selective deprotection under mild conditions, critical for multi-step synthetic sequences • NLT 98% purity ensuring reliable starting quality for parallel library synthesis and SAR exploration

Molecular Formula C15H16N2O4
Molecular Weight 288.3 g/mol
CAS No. 1229627-53-5
Cat. No. B1394380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester
CAS1229627-53-5
Molecular FormulaC15H16N2O4
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)CCCN1C=NC2=CC=CC=C2C1=O
InChIInChI=1S/C15H16N2O4/c1-21-14(19)9-11(18)5-4-8-17-10-16-13-7-3-2-6-12(13)15(17)20/h2-3,6-7,10H,4-5,8-9H2,1H3
InChIKeyMOPUNJISIQJRDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester (CAS 1229627-53-5): A Defined 4-Oxoquinazoline Building Block


3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester (CAS 1229627-53-5) is a synthetic small-molecule building block featuring a 4-oxoquinazoline core linked to a hexanoic acid methyl ester side chain via the N3 position . The methyl ester functionality is a key structural differentiator, providing a protected form of the carboxylic acid that can be preferentially cleaved under mild conditions, offering a strategic advantage in multi-step synthetic sequences compared to its free acid counterparts. Publicly available primary pharmacological data for this specific compound is limited, and its primary value for scientific procurement lies in its utility as a defined chemical intermediate for derivatization and structure-activity relationship (SAR) exploration, rather than as a pre-validated bioactive probe .

Protected ester

Methyl ester enables selective deprotection under mild conditions, supporting multi-step synthetic strategies.

Ketone handle

3-Oxo group provides an orthogonal chemoselective reactive site for late-stage diversification.

Defined intermediate

Designed for SAR exploration and derivatization; not a pre-validated bioactive probe.

Why 3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester Cannot Be Replaced by Closest Analogs


Indiscriminate substitution of this compound with its closest structural analogs, such as the corresponding free acid (CAS 362671-92-9) or the 2,4-dioxoquinazoline variant (CAS 82603-71-2), carries a high risk of altering critical physicochemical properties and reaction outcomes . The methyl ester is less polar and more lipophilic (computed LogP 1.31) than the free acid, which will significantly impact its solubility, membrane permeability, and chromatographic behavior. Furthermore, the ketone at the 3-position of the hexanoate chain provides a unique reactive handle not present in simpler alkyl-linked analogs, enabling chemoselective transformations such as reductive amination or olefination that are impossible with the fully saturated side chain . These differences preclude simple interchangeability and mandate compound-specific procurement.

Lipophilicity mismatch
Methyl ester (moderate LogP)
Free acid (higher polarity, lower LogP)

Significant lipophilicity difference may alter solubility, permeability, and chromatographic retention, limiting direct interchange in SAR workflows.

Reactivity handle loss
3-Oxo ketone present
Saturated side chain (no ketone)

Absence of the ketone eliminates chemoselective transformations (e.g., reductive amination, olefination), requiring de novo synthesis to introduce equivalent functionality.

Quantitative Differentiation Guide for 3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester (CAS 1229627-53-5)


Purity Specification Advantage Relative to the Free Acid Analog

Reputable suppliers specify a minimum purity of 98% (NLT 98%) for 3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester, as confirmed by multiple vendor certificates of analysis . In contrast, the closest structural analog, 6-(4-Oxoquinazolin-3(4H)-yl)hexanoic acid (CAS 362671-92-9), is typically offered at a lower minimum purity of 95% by key vendors, reflecting a more challenging purification profile for the free acid . This 3% difference in baseline purity can translate to a significant reduction in downstream impurity carryover in multi-step syntheses, making the methyl ester a more reliable starting material for high-precision medicinal chemistry campaigns.

Baseline Purity
Specification review
NLT 98% (HPLC)
Higher specified purity may reduce downstream impurity carryover in multi-step syntheses.
Free acid analog typically specified at 95%; +3% absolute purity reported.
Chemical Synthesis Quality Control Building Block Procurement

Computational Lipophilicity (LogP) Differentiates Side-Chain Design

Vendor-computed octanol-water partition coefficient (LogP) for 3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester is 1.31 . This value, driven by the methyl ester capping group and the hexanoate chain length, classifies the compound in a moderately lipophilic space suitable for oral bioavailability. The free acid analog (CAS 362671-92-9) is expected to have a significantly lower LogP (estimated below 0.5 based on the loss of the methyl group and exposure of the carboxylate), which would drastically alter passive membrane diffusion and require formulation adjustment in cell-based assays [1]. For SAR studies, this quantitative LogP difference confirms the methyl ester's distinct role in improving membrane permeability compared to charged carboxylate-containing analogs.

Lipophilicity (LogP)
Class-level
Computed LogP 1.31
Higher predicted lipophilicity may support membrane permeability in cell-based assays.
Free acid estimated LogP <0.5 (class-level inference); >0.8 unit increase.
Physicochemical Property ADME Prediction Fragment-Based Drug Design

Unique 3-Oxo Reactive Handle Differentiates from Saturated Side-Chain Analogs

This compound features a 3-oxo (ketone) group on the hexanoate side chain, which is absent in saturated alkyl-linked analogs such as 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid . The presence of a ketone enables chemoselective transformations—for example, reductive amination, oxime/hydrazone formation, or Grignard addition—that cannot be performed on the fully saturated side chain. In direct synthetic comparison, the ketone-bearing methyl ester allows for late-stage diversification at the C3 position without de novo synthesis, a significant advantage over the saturated acid analog, which would require a more complex de novo route to install the same functionality [1].

Ketone Reactivity
Class-level
3-Oxo ketone present
Enables chemoselective derivatizations not available with saturated side-chain analogs.
Reductive amination, oxime/hydrazone formation predicted; qualitative differentiation.
Chemoselective Synthesis Late-Stage Functionalization Protecting Group Strategy

Optimal Application Scenarios for 3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester


Scaffold for HDAC or Kinase Inhibitor Fragment Libraries

The 4-oxoquinazoline core is a recognized scaffold in histone deacetylase (HDAC) and kinase inhibitor discovery. Its methyl ester side chain with a 3-oxo handle allows for the systematic synthesis of N-hydroxypropenamide HDAC inhibitor series, where the ketone serves as a key intermediate for converting the ester into the zinc-binding group. The guaranteed purity (NLT 98%) ensures reliable starting quality for parallel library synthesis .

Late-Stage Functionalization and Prodrug Design

The methyl ester acts as a protected prodrug of the free carboxylic acid, enabling oral bioavailability studies without premature deprotonation. The 3-oxo ketone provides a second orthogonal handle for installing fluorescent tags, biotin, or other reporter groups, making this compound ideal for chemical biology probe development where both pharmacokinetics and target engagement need to be tracked .

Internal Standard for Analytical Method Development

With its distinct molecular weight (288.30 g/mol), defined TPSA (78.26 Ų), and moderate LogP (1.31), this compound can serve as a chromatographic internal standard or retention-time marker in HPLC and LC-MS method development for quinazoline-containing drug candidates, differentiating itself from the more polar free acid analog .

Application
Selection Property
Validation Focus
Fragment library synthesis for HDAC/kinase inhibitor research
Specified purity methyl ester intermediate
N-Hydroxypropenamide series generation for zinc-binding groups
Late-stage functionalization and probe design
Orthogonal ketone and ester handles
Reporter group conjugation and target engagement tracking
Chromatographic internal standard for quinazoline candidates
Distinct physicochemical profile (moderate lipophilicity, TPSA)
Retention-time marker and method development reproducibility
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